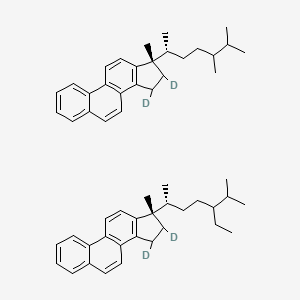D2 C28 Triaromatic sterane
CAS No.: 205529-81-3
Cat. No.: VC8253605
Molecular Formula: C55H70
Molecular Weight: 735.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 205529-81-3 |
|---|---|
| Molecular Formula | C55H70 |
| Molecular Weight | 735.2 g/mol |
| IUPAC Name | (17S)-15,16-dideuterio-17-[(2R)-5,6-dimethylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;(17S)-15,16-dideuterio-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene |
| Standard InChI | InChI=1S/C28H36.C27H34/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28;1-18(2)19(3)10-11-20(4)27(5)17-16-25-24-13-12-21-8-6-7-9-22(21)23(24)14-15-26(25)27/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3;6-9,12-15,18-20H,10-11,16-17H2,1-5H3/t20-,21?,28+;19?,20-,27+/m11/s1/i17D,18D;16D,17D/t17?,18?,20-,21?,28+;16?,17?,19?,20-,27+ |
| Standard InChI Key | RUOSCDGHWUNJHU-BGYIEFNKSA-N |
| Isomeric SMILES | [2H]C1C([C@@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)[C@H](C)CCC(C)C(C)C)[2H].[2H]C1C([C@@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)[C@H](C)CCC(CC)C(C)C)[2H] |
| SMILES | CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
| Canonical SMILES | CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
D2 C28 Triaromatic sterane (CAS 205529-81-3) is a deuterated derivative of the C28 triaromatic sterane, featuring two deuterium atoms at the C-15 and C-16 positions . Its molecular formula is C27H32D2, with a molecular weight of 360.57 g/mol . The non-deuterated counterpart, C28 triaromatic sterane (CAS 80382-33-8), has a molecular formula of C28H36 and a molecular weight of 372.6 g/mol . The deuterium substitution enhances its utility as an internal standard in mass spectrometry by providing distinct isotopic signatures that differentiate it from naturally occurring steranes .
Stereochemical Configuration
The IUPAC name reveals a highly specific stereochemistry:
(17S)-15,16-dideuterio-17-[(2R)-5,6-dimethylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
This configuration includes:
-
A 17S chiral center in the sterane backbone.
-
2R stereochemistry in the aliphatic side chain.
-
Deuterium atoms at C-15 and C-16, which reduce metabolic degradation in environmental samples .
The rigid tetracyclic structure (three aromatic rings fused to a cyclopentane ring) confers exceptional thermal stability, with a calculated XLogP3 of 10.1, indicating high hydrophobicity .
Table 1: Key Molecular Properties of D2 C28 Triaromatic Sterane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H32D2 | |
| Molecular Weight | 360.57 g/mol | |
| Deuterium Substitution | C-15 and C-16 | |
| XLogP3 | 10.1 | |
| Rotatable Bonds | 6 |
Synthesis and Analytical Applications
Synthetic Pathways
D2 C28 Triaromatic sterane is synthesized via two primary routes:
-
Thermal Maturation: Natural formation occurs during the catagenesis of kerogen, where sterols in organic matter undergo aromatization and deuterium exchange under high-temperature, high-pressure conditions.
-
Laboratory Synthesis: Deuterium is introduced using catalytic deuteration of pre-aromatized sterane precursors, such as stigmastane derivatives, in the presence of deuterated solvents (e.g., D2O) .
Analytical Utility in Geochemistry
As an internal standard, D2 C28 Triaromatic sterane enables precise quantification of sterane distributions in crude oils and sediments. Key applications include:
-
Thermal Maturity Assessment: Ratios of triaromatic to monoaromatic steranes (e.g., TA(I)/TA(I+II) = 0.19–0.20) correlate with vitrinite reflectance, indicating the thermal history of source rocks .
-
Oil-Source Correlation: Distinctive sterane profiles (e.g., C28TA/(C29MA+C28TA) = 0.61–0.65) help link migrated oils to their source strata .
-
Biodegradation Studies: Deuterated steranes resist microbial degradation, allowing researchers to track oil weathering in spills like the Deepwater Horizon disaster .
Geochemical Case Studies
North Sea Crude Oils
A Shell International study analyzed two North Sea crude oils (Wells 211/26-P14S1 and 211/26-A23S1) using D2 C28 Triaromatic sterane as a reference . Key findings included:
-
Sterane Distributions: C28 triaromatic steranes constituted 43–44% of monoaromatic steroids, indicating a marine algal source.
-
Thermal Parameters: MPI-1 (Methylphenanthrene Index) values of 0.42–0.43 suggested moderate thermal maturity (equivalent to ~0.9% Ro) .
-
Isotopic Signatures: δ13C of saturates (-29.7‰ to -29.9‰) aligned with Type II kerogen origins .
Table 2: Comparative Sterane Ratios in North Sea Oils
| Parameter | Well 211/26-P14S1 | Well 211/26-A23S1 |
|---|---|---|
| C28TA/(C29MA+C28TA) | 0.61 | 0.65 |
| MPI-1 | 0.42 | 0.43 |
| δ13C Saturates (‰) | -29.7 | -29.9 |
Deepwater Horizon Oil Spill
Post-spill sediment traps in the Gulf of Mexico revealed lingering D2 C28 Triaromatic sterane residues 13 months after the event . Hopane-normalized depletion rates showed:
-
<10% Degradation: Despite extensive weathering, deuterated steranes remained intact, underscoring their environmental persistence.
-
Sedimentation Flux: Peak sterane fluxes (2.1 µg/m²/day) correlated with marine snow aggregation, highlighting particle-mediated oil transport .
Environmental and Industrial Implications
Petroleum Exploration
D2 C28 Triaromatic sterane’s stability under high-temperature conditions makes it a reliable biomarker for:
-
Reservoir Charge History: Tracking oil migration pathways via sterane isomerization ratios (e.g., 20S/(20S+20R) = 0.53–0.55) .
-
Source Rock Identification: C27–C29 sterane distributions differentiate marine (C27-dominated) vs. terrigenous (C29-dominated) organic inputs.
Environmental Forensics
In spill scenarios, deuterated steranes act as conserved tracers to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume